1-(4,5-Dichloro-2-fluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

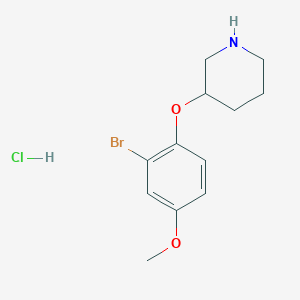

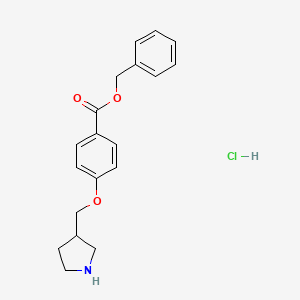

1-(4,5-Dichloro-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl2FO . It is a solid or liquid substance and is used in various chemical reactions due to its unique structure.

Synthesis Analysis

The synthesis of this compound involves several steps. The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III . The compound of formula IV CF3-C(O)-R2 (IV), wherein R2 is halogen, hydroxyl, C1-C4 alkoxy, (di-C1-C4 alkyl)amino, OC(O)CF3, phenoxy or OM1; wherein M1 is Lithium, Magnesium, Sodium or Potassium; is then reacted to a compound of formula V .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of dichloro and fluoro groups attached to the phenyl ring, and an ethanone group . The InChI code for this compound is 1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.00 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 259.9418827 g/mol . The topological polar surface area is 17.1 Ų .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- (S)-(–)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing antagonists for the CCR5 chemokine receptor (protective against HIV infection), can be derived from 1-(4-fluorophenyl)ethanone through bioreduction using Daucus carota cells (ChemChemTech, 2022).

Molecular Structure Analysis

- The molecular structure and vibrational frequencies of compounds like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been investigated, highlighting their potential as nonlinear optics components and anti-neoplastic agents due to specific charge transfer within the molecule (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).

Pharmaceutical Applications

- Some derivatives of 1-(4-fluorophenyl)ethanone exhibit significant antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).

- Additionally, compounds synthesized from 1-(4-fluorophenyl)ethanone and containing a triazole ring have been found to possess anti-inflammatory properties, with one specific derivative exhibiting notable activity compared to indomethacin (Pharmaceutical Chemistry Journal, 2017).

Organic Synthesis and Chemistry

- The compound has been used in various organic synthesis processes, such as in the preparation of α-bromo-alkylaryl ketones through selective α-monobromination (Journal of Guangdong Pharmaceutical College, 2011).

- It serves as a starting material for synthesizing novel Schiff bases with potential antimicrobial activity, highlighting its versatility in creating new chemical entities (Heliyon, 2019).

Propiedades

IUPAC Name |

1-(4,5-dichloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCLBCVKLGWCFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)

![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)

![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)

![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)